molecular formula C24H27NO6S B2406568 Ethyl 4''-ethoxy-3-(methylsulfonamido)-5'-oxo-2',3',4',5'-tetrahydro-[1,1':3',1''-terphenyl]-4'-carboxylate CAS No. 867042-28-2

Ethyl 4''-ethoxy-3-(methylsulfonamido)-5'-oxo-2',3',4',5'-tetrahydro-[1,1':3',1''-terphenyl]-4'-carboxylate

Cat. No. B2406568
CAS RN: 867042-28-2
M. Wt: 457.54
InChI Key: APWCQYHXHRJKKH-UHFFFAOYSA-N
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Description

Ethyl 4''-ethoxy-3-(methylsulfonamido)-5'-oxo-2',3',4',5'-tetrahydro-[1,1':3',1''-terphenyl]-4'-carboxylate is a useful research compound. Its molecular formula is C24H27NO6S and its molecular weight is 457.54. The purity is usually 95%.
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Scientific Research Applications

Selective Hydrolysis of Methanesulfonate Esters

Selective hydrolysis of methanesulfonate esters, including structures similar to the compound , has been studied for its application in the selective removal of potentially genotoxic alkyl esters of methane sulfonic acid in pharmaceutical processes. This method allows complete removal of specific esters at low pH without significant loss to the product ester, indicating a valuable technique in drug synthesis and purification processes (Chan, Cox, & Sinclair, 2008).

Biotransformation in Drug Metabolism

The application of microbial-based surrogate biocatalytic systems, such as Actinoplanes missouriensis, for the production of mammalian metabolites of biaryl-bis-sulfonamide compounds offers a novel approach in drug metabolism studies. This method provides a means to generate sufficient quantities of metabolites for structural characterization, supporting drug development and clinical investigations (Zmijewski et al., 2006).

Antimicrobial and Enzyme Inhibition Studies

Research into sulfonamide-derived esters, including ethyl and methyl esters of similar structures, has shown significant biological activity. These compounds exhibit antioxidant, enzyme inhibition, antibacterial, and anti-fungal properties, highlighting their potential in developing new therapeutic agents (Danish et al., 2019).

Antimicrobial and Antioxidant Synthesis

The synthesis of compounds through methods like cyclopropanation has yielded structures with pronounced antimicrobial and antioxidant activities. This demonstrates the potential of chemical synthesis techniques in producing compounds with significant biological applications, furthering the search for new antimicrobial and antioxidant agents (Raghavendra et al., 2016).

properties

IUPAC Name

ethyl 6-(4-ethoxyphenyl)-4-[3-(methanesulfonamido)phenyl]-2-oxocyclohex-3-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO6S/c1-4-30-20-11-9-16(10-12-20)21-14-18(15-22(26)23(21)24(27)31-5-2)17-7-6-8-19(13-17)25-32(3,28)29/h6-13,15,21,23,25H,4-5,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWCQYHXHRJKKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2CC(=CC(=O)C2C(=O)OCC)C3=CC(=CC=C3)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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